N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide
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Overview
Description
N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. Furan derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide typically involves the condensation of furan derivatives with appropriate amines and carboxylic acids. One common method involves the reaction of 2-acetylfuran with piperidine and furan-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in key biological processes, such as DNA replication and protein synthesis. This inhibition can lead to the disruption of cellular functions, ultimately resulting in cell death. The furan ring’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: Exhibits antimicrobial activity.
(E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine: Used in the synthesis of β-lactams.
Uniqueness
N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide stands out due to its unique combination of a furan ring and a piperidine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-16(15-7-5-11-23-15)18-14(12-13-6-4-10-22-13)17(21)19-8-2-1-3-9-19/h4-7,10-12H,1-3,8-9H2,(H,18,20)/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIAASHQBLIXSS-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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